molecular formula C19H24ClN3O3S B2691141 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049393-49-8

3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2691141
CAS No.: 1049393-49-8
M. Wt: 409.93
InChI Key: FTOGDXVVSMHSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly as a potential modulator of adrenergic receptors. Its molecular structure integrates a 3-chlorobenzenesulfonamide group linked via an ethyl chain to a 2-methoxyphenylpiperazine core, a motif present in several biologically active compounds . Piperazine-based structures are frequently investigated for their high affinity and selectivity toward G-protein coupled receptors, especially alpha-adrenergic receptors . Compounds with this pharmacophore have been extensively studied for their potential in managing conditions such as benign prostatic hyperplasia (BPH) due to their ability to act as alpha-antagonists, which can relax smooth muscle tissue . The specific research value of this compound lies in its structural features. The 3-chloro substituent on the benzenesulfonamide group and the 2-methoxyphenyl on the piperazine ring are key modifications that can be fine-tuned to explore structure-activity relationships (SAR), binding affinity, and functional activity at target receptors . Researchers utilize this compound in in vitro assays to study receptor binding kinetics, functional antagonism, and signal transduction pathways. It serves as a crucial chemical tool for developing novel therapeutic agents and understanding the nuances of receptor-ligand interactions. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3S/c1-26-19-8-3-2-7-18(19)23-13-11-22(12-14-23)10-9-21-27(24,25)17-6-4-5-16(20)15-17/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOGDXVVSMHSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzenesulfonamide derivatives include:

Piperazine ring substituents (e.g., methoxy vs. chloro groups).

Linker length (e.g., ethyl vs. butyl chains).

Core modifications (e.g., sulfonamide vs. azetidinone cores).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Selectivity/Cytotoxicity Reference
3-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide 2-Methoxyphenylpiperazine, ethyl linker, chlorobenzenesulfonamide Not explicitly reported (inferred receptor modulation) Unknown (structurally selective) -
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Dual 4-chlorophenyl sulfonyl groups on piperazine Likely protease/receptor inhibition (sulfonamide class activity) High cytotoxicity inferred
MMV665914 4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide Pyridinyl substitution on ethyl linker Selective anti-parasitic hit
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Azetidinone core, phenylpiperazine Antibacterial/antifungal (azetidinone class) Moderate cytotoxicity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound may enhance receptor binding affinity compared to 4-chlorophenyl sulfonyl analogs (e.g., compound in ), where electron-withdrawing substituents reduce bioavailability .
  • Linker Modifications: MMV665914’s pyridinyl-ethyl linker (vs. the target’s ethyl chain) improves selectivity against Trypanosoma cruzi while maintaining low cytotoxicity, suggesting linker flexibility influences target engagement .
  • Core Heterocycles: Azetidinone-containing derivatives (e.g., ) exhibit antibacterial activity but higher cytotoxicity, highlighting the sulfonamide core’s advantage in balancing potency and safety.

Physicochemical Properties

  • Molecular Weight : At ~490 g/mol, the compound falls within the "drug-like" range but may face challenges in blood-brain barrier penetration compared to smaller analogs like those in .

Biological Activity

3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, with the CAS number 1049393-49-8, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a methoxyphenyl group, which contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN3O3S, with a molecular weight of 409.9 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H24ClN3O3S
Molecular Weight409.9 g/mol
CAS Number1049393-49-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety enhances its binding affinity to these targets, potentially modulating their activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, which could lead to altered cellular responses.
  • Receptor Binding : The structural features allow for interaction with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Studies have shown that related sulfonamide compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis at minimal inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Anticancer Potential

The compound's structure suggests potential anticancer activity:

  • Cytotoxicity Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives containing piperazine rings have shown enhanced cytotoxicity against various tumor models compared to standard chemotherapeutics like bleomycin .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A study assessed the antibacterial effects of sulfonamide derivatives against MRSA and E. coli, reporting significant inhibition of biofilm formation at concentrations as low as 0.007 mg/mL .
  • Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives, revealing that these compounds could effectively target hypopharyngeal tumor cells, leading to increased apoptosis rates .

Q & A

Basic Questions

What are the recommended synthetic routes for 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the piperazine moiety.
  • Sulfonamide coupling using benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Key Considerations: Optimize reaction time (12–24 hr) and temperature (0–5°C for coupling steps) to minimize byproducts like hydrolyzed sulfonamides .

How can structural purity be validated for this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at 2-position on phenyl, piperazine integration) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column, acetonitrile/water mobile phase (70:30) to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z ~462) .

Intermediate Questions

What pharmacological targets are associated with this compound’s structural analogs?

Methodological Answer:
Piperazine-sulfonamide analogs often target:

  • Dopamine Receptors (D2/D3): Radioligand binding assays (e.g., 3^3H-spiperone competition) show nanomolar affinity for D2 receptors .
  • Serotonin Receptors (5-HT1A_{1A}): Functional assays (cAMP inhibition) indicate partial agonism, influenced by the methoxy group’s position .
    Experimental Design: Use HEK293 cells transfected with receptor subtypes and measure ligand displacement via scintillation counting .

How does the 2-methoxyphenyl group influence receptor binding compared to other substituents?

Methodological Answer:

  • Comparative Analysis: Replace the 2-methoxyphenyl group with 3-chlorophenyl () or 2,3-dichlorophenyl () and assess binding via IC50_{50} shifts.
  • Findings: 2-Methoxy groups enhance 5-HT1A_{1A} selectivity over α1_1-adrenergic receptors due to hydrogen bonding with Ser residues in the receptor pocket .
    Data Contradiction Note: Some studies report reduced D2 affinity with bulky substituents; validate via site-directed mutagenesis .

Advanced Questions

What strategies resolve discrepancies in reported binding affinities across studies?

Methodological Answer:

  • Standardize Assay Conditions: Control pH (7.4), temperature (25°C), and membrane preparation methods (e.g., rat striatal tissue vs. recombinant receptors) .
  • Use Internal Reference Compounds: Include known ligands (e.g., haloperidol for D2) to calibrate inter-lab variability .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., using AutoDock Vina) to explain affinity differences due to conformational flexibility .

How can quantitative structure-activity relationship (QSAR) models optimize this compound’s pharmacokinetics?

Methodological Answer:

  • Descriptor Selection: Include logP (lipophilicity), polar surface area (PSA), and topological torsion for absorption prediction .
  • ADME Profiling:
    • Microsomal Stability: Incubate with rat liver microsomes (NADPH regeneration system) to estimate metabolic half-life .
    • Blood-Brain Barrier (BBB) Penetration: Calculate PSA <90 Å2^2 and logBB >0.3 for CNS-targeted analogs .
      Case Study: Methylation of the piperazine nitrogen improved BBB penetration in analogs by reducing PSA .

Table 1: Comparative Receptor Binding Affinities

Substituent on PiperazineD2 Receptor IC50_{50} (nM)5-HT1A_{1A} IC50_{50} (nM)Source
2-Methoxyphenyl12 ± 345 ± 8
3-Chlorophenyl25 ± 5>1000
2,3-Dichlorophenyl8 ± 2120 ± 15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.